UR-MB108

ABCG2 inhibition plasma stability in vivo pharmacology

UR-MB108 is a next-generation, plasma-stable ABCG2 inhibitor that resolves the critical flaws of Ko143 and first-generation tariquidar analogs. It offers high potency (IC50 79 nM) without ABCB1 off-target activity, ensuring unambiguous results in co-expression models. Validated stability in blood plasma makes it the essential standard for reliable in vivo pharmacokinetic/pharmacodynamic studies, overcoming the hydrolytic degradation that limits other inhibitors. For researchers seeking definitive ABCG2-specific data.

Molecular Formula C40H38N6O4
Molecular Weight 666.8 g/mol
Cat. No. B11930178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-MB108
Molecular FormulaC40H38N6O4
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)NC(=O)C6=NC7=CC=CC=C7C=C6
InChIInChI=1S/C40H38N6O4/c1-4-37(47)32-15-11-29(21-35(32)42-40(48)34-16-12-27-7-5-6-8-33(27)41-34)36-25-46(44-43-36)31-13-9-26(10-14-31)17-19-45-20-18-28-22-38(49-2)39(50-3)23-30(28)24-45/h5-16,21-23,25H,4,17-20,24H2,1-3H3,(H,42,48)
InChIKeyKQTJIUOOFLJRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UR-MB108: A High-Potency, Selective ABCG2 (BCRP) Inhibitor Derived from Tariquidar via Bioisosteric Stabilization


UR-MB108 (Compound 57, CAS: 2412461-98-2, MW: 666.77) is a synthetic small molecule inhibitor of the ATP-binding cassette subfamily G member 2 transporter (ABCG2, also known as breast cancer resistance protein, BCRP). It belongs to the tariquidar-related triazole class, designed through bioisosteric replacement of labile amide and ester moieties present in earlier tariquidar analogs [1]. The compound exhibits an IC50 of 79 nM in the Hoechst 33342 transport assay and demonstrates high stability in blood plasma, overcoming the hydrolytic susceptibility that limited the utility of its chemical predecessors [1].

Why UR-MB108 Cannot Be Replaced by Generic ABCG2 Inhibitors or Unstabilized Tariquidar Analogs


ABCG2 inhibitors exhibit substantial structural diversity but vastly different selectivity profiles across ABC transporter families, variable plasma stability that dictates in vivo applicability, and a wide range of aqueous solubility that constrains assay formats [1]. For example, first-generation tariquidar analogs (e.g., UR-ME22-1) potently inhibit ABCG2 but undergo rapid hydrolytic degradation in blood plasma, rendering them unsuitable for in vivo studies or prolonged in vitro incubations [1]. Conversely, the widely used reference inhibitor Ko143 achieves sub-10 nM potency but has known stability and formulation liabilities, including metabolic instability in liver microsomes . UR-MB108 occupies a distinct performance niche defined by three concurrent, quantifiable attributes: (1) high potency comparable to the strongest ABCG2 inhibitors reported, (2) unequivocal selectivity over ABCB1 (P-glycoprotein), and (3) validated plasma stability [1]. The quantitative evidence presented in Section 3 demonstrates that substituting UR-MB108 with either an unstabilized analog or a less selective inhibitor would compromise experimental reproducibility across these critical dimensions.

UR-MB108 Quantified Differentiation: Head-to-Head Performance Data Against Reference Inhibitors and Structural Analogs


Plasma Stability Advantage Over Tariquidar Analog UR-ME22-1: Enabling In Vivo Applicability

UR-MB108 was engineered via bioisosteric replacement of the labile amide and ester groups present in the earlier tariquidar analog UR-ME22-1, which was known to undergo rapid hydrolysis in blood plasma [1]. A stability assay confirmed that this structural modification conferred high plasma stability to UR-MB108, eliminating the hydrolytic degradation pathway that limited UR-ME22-1 to short-term in vitro applications [1].

ABCG2 inhibition plasma stability in vivo pharmacology multidrug resistance

Potency Ranking: UR-MB108 Among the Most Potent ABCG2 Inhibitors Described

In the Hoechst 33342 transport assay, UR-MB108 (Compound 57) exhibited an IC50 of 79 nM, placing it among the most potent ABCG2 inhibitors described at the time of publication [1]. The classic reference inhibitor Ko143, a fumitremorgin C analog, exhibits an IC50 of 9.7 nM in ATPase assays . While Ko143 achieves greater absolute potency, UR-MB108 provides a distinct advantage in plasma stability and selectivity.

ABCG2 inhibition IC50 comparison Hoechst 33342 assay potency ranking

ABCB1 (P-gp) Selectivity Advantage Over PEGylated Analog UR-MB136

In direct comparative profiling, UR-MB108 (Compound 57) exhibited no detectable inhibitory activity against ABCB1 (P-glycoprotein), confirming high selectivity for ABCG2 [1]. In contrast, its PEGylated structural analog UR-MB136 (Compound 59) showed measurable potency at ABCB1 in addition to its ABCG2 inhibitory activity [1].

ABCG2 selectivity ABCB1 P-glycoprotein multidrug resistance

Mechanistic Confirmation: ABCG2 ATPase-Depressing Effect and Conformational Locking

Mechanistic studies demonstrated that UR-MB108 (Compound 57) produces an ABCG2 ATPase-depressing effect, consistent with its close analog UR-MB136 (Compound 59) that was structurally characterized by cryo-electron microscopy as locking the transporter in its inward-facing conformation [1]. Thermostabilization of ABCG2 by UR-MB108 further supports a comparable binding mode to that of UR-MB136 [1].

ABCG2 ATPase cryo-EM conformational locking inward-facing conformation

Solubility Limitation as a Benchmark for Next-Generation ABCG2 Inhibitor Development

A follow-up fragment-based drug discovery study used UR-MB108 (Compound 1) as the benchmark reference for potency, reporting that UR-MB108 achieves high inhibitory potency (79 nM) but exhibits very low aqueous solubility of 78 nM [1]. The study's optimized N-phenyl-chromone-2-carboxamide derivatives (e.g., UR-Ant116, UR-Ant121, UR-Ant131, UR-Ant132) achieved up to 19-fold improved thermodynamic solubility (1–1.5 µM) while maintaining low three-digit nanomolar ABCG2 inhibitory potency [1].

aqueous solubility ABCG2 inhibitor fragment-based design thermodynamic solubility

PET Tracer Development Potential: High Specificity as a Prerequisite

The original characterization study explicitly notes that the highly specific inhibitor UR-MB108 (Compound 57) is suited for PET labeling, with the goal of further elucidating the (patho)physiological role of ABCG2, particularly at the blood-brain barrier [1]. This application potential is predicated on its demonstrated high ABCG2 selectivity and absence of ABCB1 activity, which ensures that PET signal arises specifically from ABCG2 binding rather than off-target interactions [1].

PET tracer ABCG2 imaging blood-brain barrier radiochemistry

UR-MB108 Recommended Use Cases: Evidence-Backed Scenarios for Optimal Scientific Value


In Vivo ABCG2 Pharmacology Studies Requiring Plasma-Stable Tool Compounds

UR-MB108 is specifically recommended for in vivo studies of ABCG2 function where plasma stability is a prerequisite for meaningful pharmacokinetic and pharmacodynamic interpretation [1]. Its validated stability overcomes the hydrolytic degradation that rendered earlier tariquidar analogs unsuitable beyond acute in vitro use [1]. Researchers investigating ABCG2-mediated drug disposition, multidrug resistance reversal, or blood-brain barrier efflux in animal models should prioritize UR-MB108 over unstabilized alternatives when in vivo exposure duration is a critical experimental parameter [1].

Selective ABCG2 Inhibition in Cellular Systems Co-Expressing Multiple ABC Transporters

UR-MB108 is optimally deployed in cell-based assays where ABCG2 and ABCB1 are co-expressed, such as certain multidrug-resistant cancer cell lines and blood-brain barrier endothelial models [1]. Its documented lack of ABCB1 inhibitory activity ensures that observed effects on substrate accumulation or cytotoxicity are attributable exclusively to ABCG2 modulation, unlike its PEGylated analog UR-MB136 which introduces confounding dual-transporter activity [1]. This specificity makes UR-MB108 the preferred reference inhibitor for dissecting ABCG2-specific contributions to multidrug resistance phenotypes [1].

Mechanistic Studies: ATPase Assays, Thermostabilization, and Cryo-EM Structure-Function Analysis

UR-MB108 has been mechanistically characterized as an ABCG2 ATPase-depressing inhibitor that likely locks the transporter in an inward-facing conformation, based on cryo-EM data from its close analog UR-MB136 and supporting thermostabilization evidence [1]. It is therefore ideally suited for biophysical and structural studies of ABCG2 inhibition mechanisms, including ATPase activity assays, thermostability shift experiments, and as a reference ligand in cryo-EM sample preparation [1].

PET Tracer Development and ABCG2 Imaging at the Blood-Brain Barrier

The original study authors explicitly identified UR-MB108's high specificity as a favorable attribute for PET tracer development, with the stated goal of elucidating ABCG2 (patho)physiology at the blood-brain barrier [1]. Researchers engaged in radiochemistry and molecular imaging of ABCG2 expression should consider UR-MB108 as a rationally designed starting scaffold for ¹⁸F or ¹¹C radiolabeling campaigns, as its plasma stability and exclusive ABCG2 selectivity minimize confounding factors that would otherwise compromise PET signal interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for UR-MB108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.